molecular formula C19H13BrN2O B3442501 2-Bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile CAS No. 5283-17-0

2-Bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B3442501
CAS No.: 5283-17-0
M. Wt: 365.2 g/mol
InChI Key: JSJINAUHXMUFLS-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, a phenyl group, and a carbonitrile group attached to a pyridine ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

2-Bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Without more information, it’s difficult to speculate .

Safety and Hazards

As with any chemical compound, handling “2-bromo-4-(4-methoxyphenyl)-6-phenylnicotinonitrile” would likely require appropriate safety measures. This could include avoiding inhalation, preventing skin and eye contact, and using personal protective equipment .

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. It could be of interest in various fields, including medicinal chemistry, materials science, and others .

Preparation Methods

The synthesis of 2-Bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Chemical Reactions Analysis

2-Bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form corresponding phenol derivatives.

    Reduction Reactions: The carbonitrile group can be reduced to form amine derivatives.

Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions .

Properties

IUPAC Name

2-bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O/c1-23-15-9-7-13(8-10-15)16-11-18(14-5-3-2-4-6-14)22-19(20)17(16)12-21/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJINAUHXMUFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360047
Record name 2-Bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5283-17-0
Record name 2-Bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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